2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Description
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a butyl group at the C2 position and a difluoromethyl substituent at C4, with a carboxylic acid moiety at C5. This compound is synthesized via chemoselective displacement strategies, such as the reaction of methylsulfinyl precursors with amines to introduce alkylamino groups at C2, followed by hydrolysis to yield the carboxylic acid functionality . Such methods enable rapid library generation for structure-activity relationship (SAR) studies, though commercial availability of this specific compound has been discontinued, as noted in recent catalogs . The difluoromethyl group enhances metabolic stability and bioavailability, leveraging fluorine’s inductive effects to modulate electronic and steric properties . Potential applications include kinase inhibition or antiviral activity, though detailed biological data remain unpublished .
Properties
Molecular Formula |
C10H12F2N2O2 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-4-7-13-5-6(10(15)16)8(14-7)9(11)12/h5,9H,2-4H2,1H3,(H,15,16) |
InChI Key |
BWFSAXQBAFXHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine precursors with butyl and difluoromethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
A. Fluorination Effects
- The difluoromethyl group in the target compound provides moderate electronegativity and steric bulk, balancing metabolic stability and solubility.
- Non-fluorinated analogs (e.g., 2-chloro-4-methyl derivative in ) exhibit higher reactivity, making them intermediates for further functionalization but less stable in biological systems .
B. Substituent Position and Bioactivity
- C2 substituents : Bulky groups like butyl (target compound) or tetrazolyl-biphenyl () may hinder enzymatic degradation but reduce solubility. Smaller groups (e.g., chloro in ) favor synthetic flexibility .
- C4 substituents : Electron-withdrawing groups (e.g., trifluoromethylpyridinyl in ) enhance electrophilicity, influencing target binding. Difluoromethyl (target compound) offers a balance between electronic effects and steric demand .
C. Solubility and Formulation
- The target compound’s discontinuation () may correlate with solubility challenges, akin to the thienopyrimidine derivative in , which required salt formation for stabilization. Ester prodrugs (e.g., ethyl ester in ) improve lipophilicity but necessitate in vivo hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
